molecular formula C20H20N2O2S2 B2867214 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895455-26-2

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2867214
CAS No.: 895455-26-2
M. Wt: 384.51
InChI Key: UTHYBNSQKIPAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a useful research compound. Its molecular formula is C20H20N2O2S2 and its molecular weight is 384.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide and its derivatives have been investigated for their potential antimicrobial activities. Studies on novel thiazole derivatives, including those with structures closely related to the compound of interest, have demonstrated significant anti-bacterial and anti-fungal activities. For instance, derivatives synthesized by incorporating pyrazole moiety at the 2nd position of 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide showed considerable antimicrobial efficacy against a range of bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Aspergillus niger, and Aspergillus fumigatus (Saravanan et al., 2010).

Anticancer Activities

The anticancer potential of thiazole derivatives closely related to this compound has been a subject of research. For example, novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated for their anticancer activities. These compounds were tested against human lung adenocarcinoma cells (A549) and NIH/3T3 mouse embryoblast cell line, showing high selectivity and inducing apoptosis in cancer cells, suggesting their potential as anticancer agents (Evren et al., 2019).

Antioxidant and Anti-inflammatory Activities

Research has also explored the antioxidant and anti-inflammatory properties of thiazole derivatives. A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides demonstrated good antioxidant activity in various assays, along with significant anti-inflammatory effects. These studies highlight the compound's potential in the treatment and management of conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-13-4-7-16(8-5-13)25-12-19(23)22-20-21-17(11-26-20)15-6-9-18(24-3)14(2)10-15/h4-11H,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHYBNSQKIPAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.